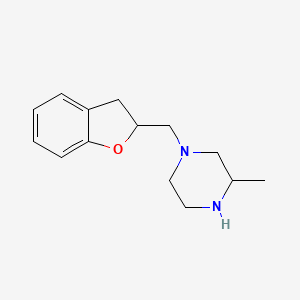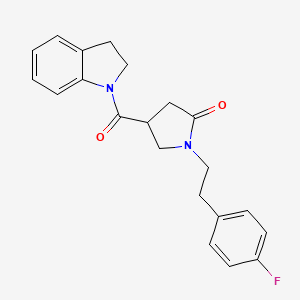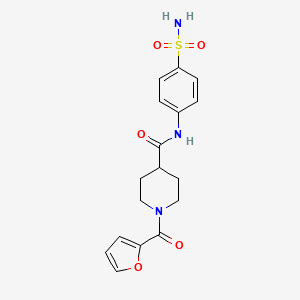![molecular formula C16H23NO3 B7595629 N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. This compound has gained interest in the scientific community due to its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.
Wirkmechanismus
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor and promoter of angiogenesis and inflammation. By inhibiting the production of 20-HETE, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide reduces vasoconstriction, angiogenesis, and inflammation.
Biochemical and Physiological Effects
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide inhibits the production of 20-HETE in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. In vivo studies have shown that N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide reduces tumor growth, lowers blood pressure, and reduces inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide in lab experiments include its selectivity for 20-HETE synthase, its ability to inhibit the production of 20-HETE in various cell types, and its potential therapeutic applications in various diseases. The limitations of using N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide in lab experiments include its low solubility in water, which may require the use of organic solvents, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. Another direction is to develop more potent and selective inhibitors of 20-HETE synthase based on the structure of N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide. Additionally, the development of new formulations of N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide with improved solubility and bioavailability may improve its potential as a therapeutic agent.
Conclusion
In conclusion, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide is a selective inhibitor of 20-HETE synthase with potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. Its mechanism of action involves the inhibition of 20-HETE production, which reduces vasoconstriction, angiogenesis, and inflammation. While N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has advantages in lab experiments, such as its selectivity for 20-HETE synthase and potential therapeutic applications, it also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Further research on N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-phenoxypropanoic acid with cyclohexylmagnesium bromide to form the corresponding alcohol, which is then protected with a tert-butyldimethylsilyl (TBDMS) group. The protected alcohol is then oxidized to the corresponding aldehyde, which is further reacted with methylamine to form the final product, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to have potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation. In cancer, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to inhibit tumor growth and angiogenesis by reducing the production of 20-HETE, which is known to promote tumor growth and angiogenesis. In hypertension, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to lower blood pressure by inhibiting the production of 20-HETE, which is known to constrict blood vessels. In inflammation, N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide has been shown to reduce inflammation by inhibiting the production of 20-HETE, which is known to promote inflammation.
Eigenschaften
IUPAC Name |
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(20-14-8-3-2-4-9-14)16(19)17-11-13-7-5-6-10-15(13)18/h2-4,8-9,12-13,15,18H,5-7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJTZBXGQSIZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCCC1O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7595549.png)
![2-[(Quinoxalin-2-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7595560.png)
![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595577.png)
![3-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]oxolane-3-carboxylic acid](/img/structure/B7595580.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)

![N-[(2-hydroxycyclohexyl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B7595616.png)
![3-[(2-Hydroxycyclohexyl)methylsulfamoyl]benzoic acid](/img/structure/B7595622.png)


![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)
